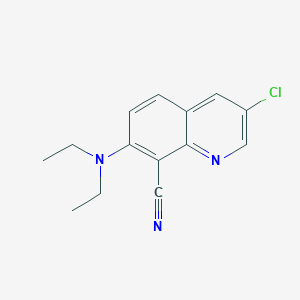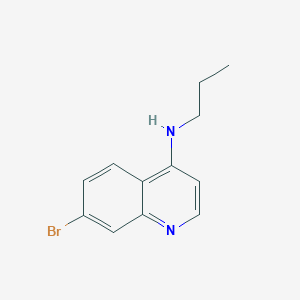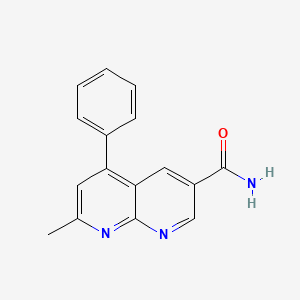
Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(2,6-diméthylphényl)-4-hydroxycoumarine est un dérivé de la coumarine, un composé naturel présent dans de nombreuses plantes. Les coumarines sont connues pour leurs diverses activités biologiques et sont largement étudiées pour leurs applications thérapeutiques potentielles. La structure spécifique de la 3-(2,6-diméthylphényl)-4-hydroxycoumarine comprend un noyau de coumarine avec un groupe 2,6-diméthylphényle en position 3 et un groupe hydroxyle en position 4, ce qui contribue à ses propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(2,6-diméthylphényl)-4-hydroxycoumarine implique généralement la condensation du salicylaldéhyde avec l'acétoacétate d'éthyle en présence d'une base, suivie d'une cyclisation et d'une fonctionnalisation ultérieure pour introduire le groupe 2,6-diméthylphényle. Les conditions de réaction comprennent souvent l'utilisation d'un catalyseur tel que la pipéridine et d'un solvant tel que l'éthanol. Le mélange réactionnel est généralement agité à température ambiante pendant une période définie pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de 3-(2,6-diméthylphényl)-4-hydroxycoumarine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut être optimisé pour des rendements et une pureté plus élevés, et peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(2,6-diméthylphényl)-4-hydroxycoumarine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe carbonyle dans le noyau de coumarine peut être réduit pour former un dérivé de dihydrocoumarine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution électrophile peuvent utiliser des réactifs comme l'acide nitrique pour la nitration ou le brome pour l'halogénation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyle peut donner une cétone, tandis que la réduction du groupe carbonyle peut produire un dérivé de dihydrocoumarine.
Applications de la recherche scientifique
La 3-(2,6-diméthylphényl)-4-hydroxycoumarine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son potentiel d'inhibiteur enzymatique ou de sonde fluorescente.
Médecine : Investigée pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés bioactifs.
Mécanisme d'action
Le mécanisme d'action de la 3-(2,6-diméthylphényl)-4-hydroxycoumarine implique son interaction avec diverses cibles et voies moléculaires. Par exemple, elle peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi leur activité. Le groupe hydroxyle et le groupe 2,6-diméthylphényle contribuent à son affinité de liaison et à sa spécificité. De plus, le composé peut exercer ses effets par la génération d'espèces réactives de l'oxygène, conduisant à un stress oxydant et à la mort cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and the 2,6-dimethylphenyl group contribute to its binding affinity and specificity. Additionally, the compound may exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Coumarine : Le composé parent avec une structure plus simple.
4-hydroxycoumarine : Un dérivé avec un groupe hydroxyle en position 4.
Warfarine : Un anticoagulant bien connu dérivé de la 4-hydroxycoumarine.
Unicité
La 3-(2,6-diméthylphényl)-4-hydroxycoumarine est unique en raison de la présence du groupe 2,6-diméthylphényle, qui renforce son activité biologique et sa spécificité. Cette modification structurelle lui permet d'interagir avec différentes cibles moléculaires et d'exhiber une gamme plus large d'activités biologiques par rapport à ses homologues plus simples.
Propriétés
Numéro CAS |
73791-12-5 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(2,6-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-6-5-7-11(2)14(10)15-16(18)12-8-3-4-9-13(12)20-17(15)19/h3-9,18H,1-2H3 |
Clé InChI |
LCHOUNJVGVFWJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=C(C3=CC=CC=C3OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)



![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)



![ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)

![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)

